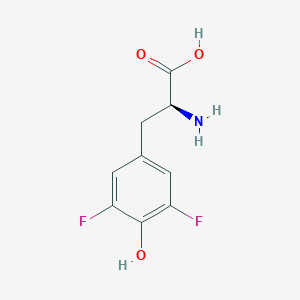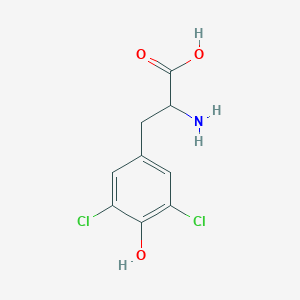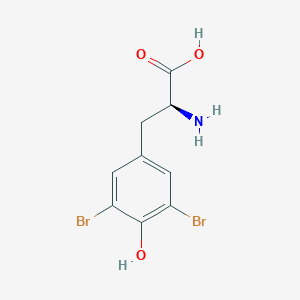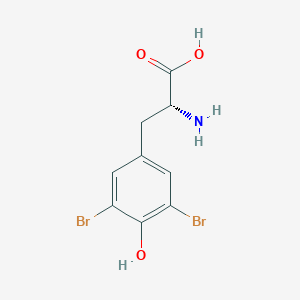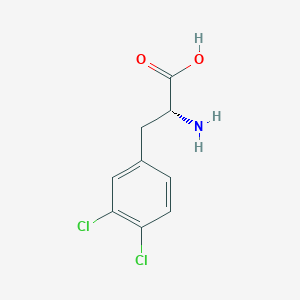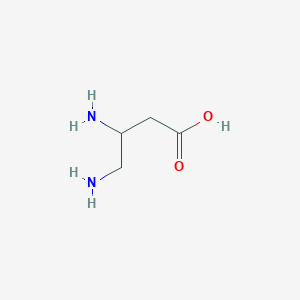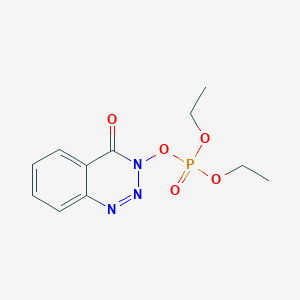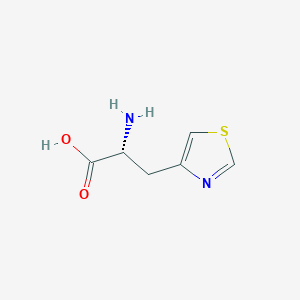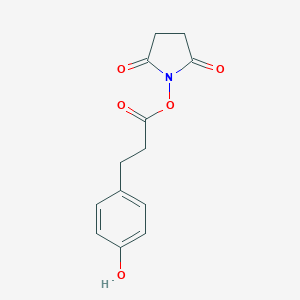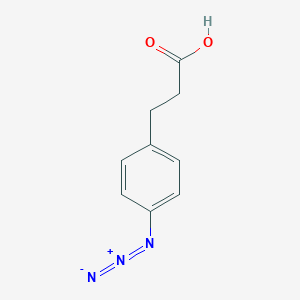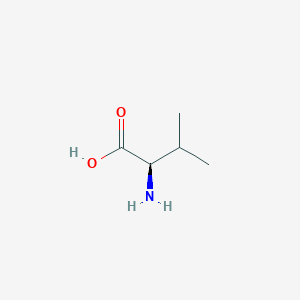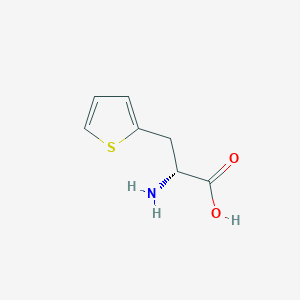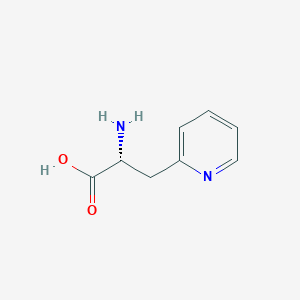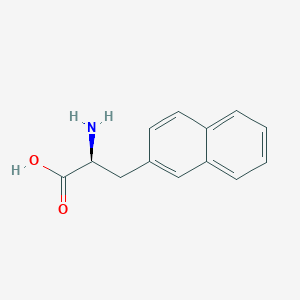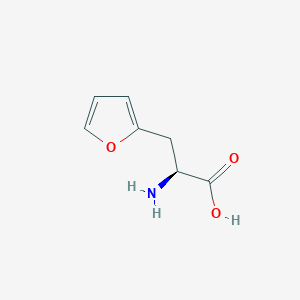
L-2-Furylalanin
Übersicht
Beschreibung
(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as (S)-2-Amino-3-(furan-2-yl)propanoic acid, is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-3-(furan-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(furan-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidcyclisierung
L-2-Furylalanin wurde in der Peptidcyclisierung verwendet, einem Prozess, der die Stabilität und biologische Aktivität von Peptiden verbessern kann . In einer Studie wurde festgestellt, dass ein Peptid, das Lysin neben einem Furylalaninrest enthielt, eine Eintopf-Oxidations- und Reduktionsreaktion durchlief, die zur Bildung eines cyclischen Peptids führte, das einen Pyrrol-Rest aufwies . Dieses Cyclisierungsmotiv resultierte aus dem Angriff der Lysinseitenkette auf die oxidierte Furylalaninseitenkette .
Synthese von eingeschränkten Peptiden
Die Verbindung wurde bei der Synthese von eingeschränkten Peptiden verwendet . Eingeschränkte Peptide, das sind Peptide mit einer cyclischen Struktur, haben potenzielle Anwendungen in der pharmazeutischen Forschung aufgrund ihrer Fähigkeit, Protein-Protein-Wechselwirkungen zu stören .
Furanoxidation
This compound wurde in Studien verwendet, die die Furanoxidation betreffen . Furanoxidation ist eine chemische Reaktion, bei der es zur Oxidation eines Furanrings kommt, einer Art aromatischen Rings, der ein Sauerstoffatom enthält .
Kennzeichnungs- und Vernetzungsstrategie
Die Verbindung wurde bei der Entwicklung von furanbasierten Peptid-Kennzeichnungs- und Vernetzungsstrategien verwendet . Diese Strategien können in der Untersuchung von Protein-Protein-Wechselwirkungen und der Struktur von Proteinen verwendet werden .
Pharmazeutische Forschung
This compound kann aufgrund seiner einzigartigen Struktur und Reaktivität bei der Entwicklung neuer pharmazeutischer Verbindungen verwendet werden
Wirkmechanismus
Target of Action
L-2-Furylalanine, also known as 3-(2-Furyl)-L-alanine or (S)-2-Amino-3-(furan-2-yl)propanoic acid, is an alanine derivative It’s known that amino acids and their derivatives can bind to a variety of targets, influencing numerous biological functions .
Mode of Action
It’s known that the compound is incorporated into peptides by non-ribosomal peptide synthetases (NRPS) . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
L-2-Furylalanine is involved in the biosynthesis of diverse cyclopeptides, such as rhizonin A and B . These cyclopeptides are produced by bacterial endosymbionts of the fungus Rhizopus microsporus. The biosynthesis and incorporation of L-2-Furylalanine by NRPS have been studied, with tyrosine and L-DOPA identified as precursors . A novel type of heme-dependent aromatic oxygenase, RhzB, has been identified as necessary and sufficient for L-2-Furylalanine formation .
Pharmacokinetics
It’s known that the compound’s molecular weight is 155151 Da , which may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound is a critical component of hepatotoxic cyclopeptides like rhizonin a and b . These cyclopeptides’ toxicity critically depends on the presence of L-2-Furylalanine .
Action Environment
It’s known that the compound’s stability in peptides can be influenced by the introduction of proximate aromatic residues . This suggests that the compound’s action and stability may be influenced by the chemical environment within which it is situated.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925938 | |
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127682-08-0 | |
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of (S)-2-Amino-3-(furan-2-yl)propanoic acid?
A2: The research identifies the compound as γ-L-glutamyl-L-2-furylalanine, a dipeptide composed of L-glutamic acid and the unusual amino acid (S)-2-Amino-3-(furan-2-yl)propanoic acid (L-2-furylalanine) []. While the paper doesn't provide the exact molecular formula or weight, it confirms the structure through NMR and Mass Spectrometry analyses. The absolute configuration of the natural compound was determined using enantioselective gas chromatography after derivatization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


